molecular formula C10H16O3 B13779044 Hex-3-enyl acetoacetate CAS No. 72928-36-0

Hex-3-enyl acetoacetate

Cat. No.: B13779044
CAS No.: 72928-36-0
M. Wt: 184.23 g/mol
InChI Key: JCPGKFSGEPVXMI-SNAWJCMRSA-N
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Description

Hex-3-enyl acetoacetate is an organic compound with the molecular formula C10H16O3. It is also known as 3-hexen-1-yl acetoacetate and is characterized by its pleasant, earthy, green, and floral odor. This compound is used in various applications, including the fragrance industry, due to its distinctive scent.

Preparation Methods

Hex-3-enyl acetoacetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hexen-1-ol with acetoacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

3-hexen-1-ol+acetoacetic acidhex-3-enyl acetoacetate+water\text{3-hexen-1-ol} + \text{acetoacetic acid} \rightarrow \text{this compound} + \text{water} 3-hexen-1-ol+acetoacetic acid→hex-3-enyl acetoacetate+water

In industrial production, the process may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Hex-3-enyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in this reaction.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. For example, reaction with ammonia (NH3) can produce amides.

    Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of acetoacetic acid and 3-hexen-1-ol.

Scientific Research Applications

Hex-3-enyl acetoacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the hex-3-enyl group into various molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: this compound is used in the fragrance industry to create perfumes and scented products due to its pleasant odor.

Mechanism of Action

The mechanism of action of hex-3-enyl acetoacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The compound’s ester group can undergo hydrolysis, releasing acetoacetic acid and 3-hexen-1-ol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Hex-3-enyl acetoacetate can be compared with similar compounds such as:

    Hex-3-enyl acetate: This compound has a similar structure but lacks the acetoacetate group. It is also used in the fragrance industry.

    Hex-3-enyl butyrate: Another ester with a similar hex-3-enyl group but different acyl group. It is used in flavor and fragrance applications.

    Hex-3-enyl propionate: Similar to this compound but with a propionate group. It is used in the synthesis of various organic compounds.

Properties

CAS No.

72928-36-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

[(E)-hex-3-enyl] 3-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h4-5H,3,6-8H2,1-2H3/b5-4+

InChI Key

JCPGKFSGEPVXMI-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)CC(=O)C

Canonical SMILES

CCC=CCCOC(=O)CC(=O)C

Origin of Product

United States

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